Bismuth Sodium Ethylenediaminetetraacetate
Overview
Description
Bismuth sodium ethylenediaminetetraacetate is a complex that involves bismuth ions coordinated with the ethylenediaminetetraacetate (EDTA) ligand. The coordination chemistry of bismuth with various ligands, including EDTA, has been extensively studied due to the unique properties and potential applications of these complexes in various fields such as medicine and materials science .
Synthesis Analysis
The synthesis of bismuth complexes with EDTA can be achieved through reactions involving bismuth salts and the EDTA ligand. For instance, the reaction of bismuth subcarbonate with EDTA was used to synthesize (hydrogen ethylenediaminetetraacetato)bismuth(III) dihydrate . Another approach involved the use of bismuth nitrate and the complex [Sb(Hedta)]·H2O as main raw materials in aqueous solution to synthesize a dinuclear bismuth(III) complex with EDTA . Additionally, the synthesis of a bismuth(III) ethylenediaminetetraacetate complex RbBi(Edta)·3H2O was achieved by reacting Rb2CO3 with Bi(HEdta)·2H2O .
Molecular Structure Analysis
The molecular structure of bismuth EDTA complexes has been elucidated using single-crystal X-ray diffraction studies. The bismuth ion in these complexes is often found in a high coordination number, reflecting its ability to form multiple bonds with the ligand. For example, in the dinuclear bismuth(III) complex with EDTA, the Bi(III) ion is eight-coordinated by two amido N atoms and four carboxyl O atoms from a single Hedta3- ligand, and two O atoms from two bridging carboxylate groups belonging to different Hedta3- ligands, forming a distorted bicapped trigonal prism geometry . Similarly, in the rubidium ethylenediaminetetraacetatobismuthate(III) trihydrate, the bismuth atom forms bridging bonds with carbonyl oxygen atoms of neighboring complexes, resulting in an eight-coordination number .
Chemical Reactions Analysis
The chemical reactivity of bismuth EDTA complexes can be influenced by the nature of the ligand and the coordination environment. The stability of these complexes in various conditions, such as in the presence of other metals or under different pH levels, can lead to a variety of chemical reactions. For instance, the behavior of protonated amine-bismuth citrate complexes in acidic aqueous solution was studied using electrospray ionization-mass spectrometry (ESI-MS), which can provide insights into the reactivity of similar bismuth EDTA complexes .
Physical and Chemical Properties Analysis
Bismuth EDTA complexes exhibit distinct physical and chemical properties that can be characterized using various analytical techniques. The thermal decomposition processes of these complexes have been studied, revealing that they undergo dehydration, oxidation, and pyrolysis of the ligand, with the final residue typically being Bi2O3 at elevated temperatures . The solubility and stability of these complexes in different solvents can also be an important aspect of their physical properties, as seen in the case of bismuth(II) carboxylate, which is decomposed by most common solvents but can be stabilized by aromatic systems .
Scientific Research Applications
Synthesis and Structural Analysis
Bismuth sodium ethylenediaminetetraacetate has been studied for its synthesis and structural properties. Summers et al. (1994) investigated the synthesis of bismuth complexes with ethylenediaminetetraacetic acid (EDTA) and determined their structures through single-crystal X-ray studies (Summers et al., 1994).
Analytical Chemistry
In analytical chemistry, this compound has been utilized for the electrolytic separation of copper from bismuth, as demonstrated in a study by Hayakawa et al. (1956), highlighting its potential in controlled potential electrolysis (Hayakawa et al., 1956).
Cancer Research
Kowalik et al. (2019) discussed the application of bismuth compounds in cancer chemo- and radiotherapy. Bismuth-based compounds, including those with EDTA, show promise in inhibiting the growth and proliferation of various tumors (Kowalik et al., 2019).
Geochemical Analysis
Bismuth concentrations in geological materials have been determined using atomic absorption spectrometry with electrothermal atomization, involving ethylenediaminetetraacetic acid as part of the extraction process. This was reported by Kane (1979) and highlights the role of these compounds in geochemical analysis (Kane, 1979).
Thermoelectric Applications
Cham Kim et al. (2011) explored the use of ethylenediaminetetraacetic acid in the fabrication of bismuth telluride nanoparticles for thermoelectric applications, demonstrating the compound's relevance in advanced material science (Cham Kim et al., 2011).
Environmental Applications
The effects of bismuth(III) nitrilotriacetate and bismuth(III) complexes with ethylenediaminetetraacetate on sea bacteria and biofouling were investigated by Kovaleva et al. (2003), indicating the environmental implications of these compounds (Kovaleva et al., 2003).
Biomedical Applications
Recent research by Griffith et al. (2014, 2021) has explored bismuth-based drugs, including those with EDTA, for their anti-microbial, anti-leishmanial, and anti-cancer properties. These studies highlight the expanding role of bismuth compounds in medicinal chemistry (Griffith et al., 2014), (Griffith et al., 2021).
Safety And Hazards
properties
IUPAC Name |
bismuth;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Bi.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORMMZRMMHDSSL-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Bi+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BiN2NaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437000 | |
Record name | Bismuth Sodium Ethylenediaminetetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth Sodium Ethylenediaminetetraacetate | |
CAS RN |
12558-49-5 | |
Record name | Bismuth Sodium Ethylenediaminetetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.